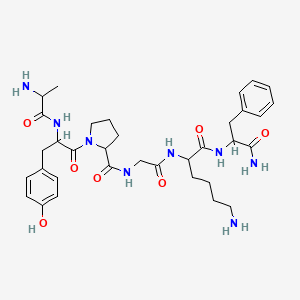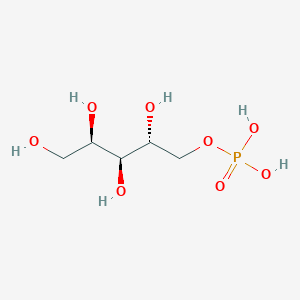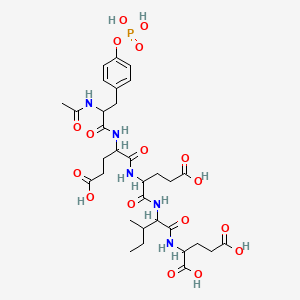
Par-4-AP;AY-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its role in activating PAR-4 without affecting other related receptors such as PAR-1 or PAR-2 . It is primarily used in scientific research to study the functions and mechanisms of PAR-4 in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Par-4-AP;AY-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound is AYPGKF-NH2 .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Par-4-AP;AY-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the sequence AYPGKF-NH2. The purity of the final product is typically greater than 95%, as confirmed by analytical techniques such as mass spectrometry and HPLC .
Aplicaciones Científicas De Investigación
Par-4-AP;AY-NH2 is widely used in scientific research to study the role of PAR-4 in various biological processes. Some of its key applications include:
Platelet Aggregation Studies: This compound is used to investigate the mechanisms of platelet aggregation and thrombus formation, as PAR-4 plays a crucial role in these processes.
Inflammatory Response Research: The compound is used to study the role of PAR-4 in mediating inflammatory responses, including the regulation of cytokine production and immune cell activation.
Mecanismo De Acción
Par-4-AP;AY-NH2 exerts its effects by selectively activating PAR-4, a G protein-coupled receptor. Upon activation, PAR-4 undergoes a conformational change that triggers intracellular signaling pathways involving G proteins. These pathways include the activation of phospholipase C, leading to increased intracellular calcium levels, and the activation of Rho and Ras proteins, which are involved in various cellular processes such as cytoskeletal rearrangement and gene expression .
Comparación Con Compuestos Similares
Par-4-AP;AY-NH2 is unique in its high selectivity for PAR-4, distinguishing it from other PAR agonists. Similar compounds include:
GYPGKF-NH2: Another PAR-4 agonist peptide, but with lower activity compared to this compound.
TFLLR-NH2: A PAR-1 agonist peptide, which does not activate PAR-4.
SLIGKV-NH2: A PAR-2 agonist peptide, which also does not affect PAR-4.
This compound’s high selectivity and potency make it a valuable tool for studying PAR-4-specific pathways and mechanisms.
Propiedades
Fórmula molecular |
C34H48N8O7 |
|---|---|
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46) |
Clave InChI |
BBAOHIALRKLBRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)

![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B10769354.png)

![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)


![sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate](/img/structure/B10769379.png)
![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)
![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)
